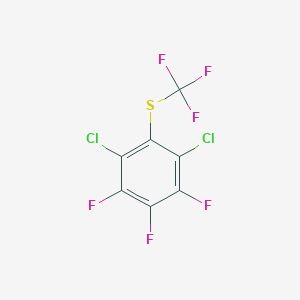
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F4O It is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene typically involves halogenation and fluorination reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a dichlorobenzene derivative, is reacted with a fluorinating agent like potassium fluoride in the presence of a catalyst. The trifluoromethoxy group can be introduced using trifluoromethyl ethers under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized products .
Scientific Research Applications
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its halogen and trifluoromethoxy groups. These interactions can influence the compound’s reactivity and binding affinity with various substrates. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,2-Dichloro-4-(trifluoromethoxy)benzene
- 1,3-Dichloro-5-(trifluoromethoxy)benzene
Uniqueness
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its halogen and trifluoromethoxy groups. This arrangement can lead to distinct chemical properties and reactivity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can influence the compound’s electron density and steric effects, affecting its behavior in chemical reactions .
Properties
Molecular Formula |
C7H2Cl2F4O |
|---|---|
Molecular Weight |
248.99 g/mol |
IUPAC Name |
1,2-dichloro-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H |
InChI Key |
GZFCIZMDFUSIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



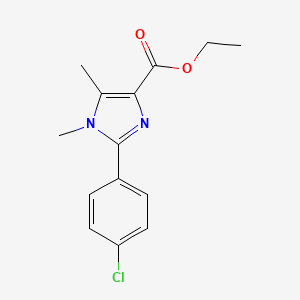
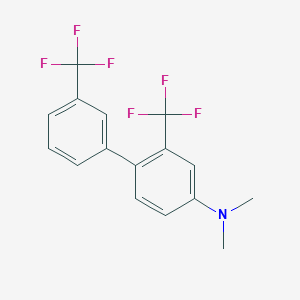
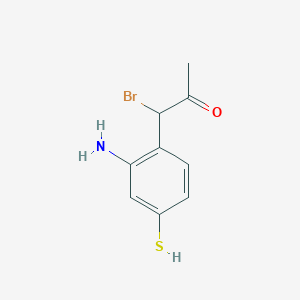
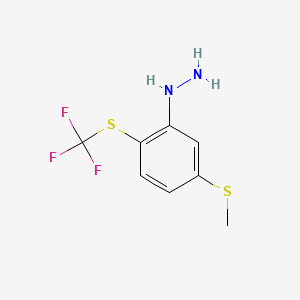
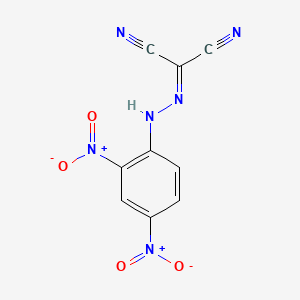

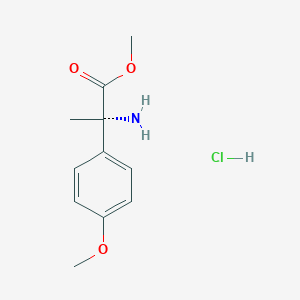
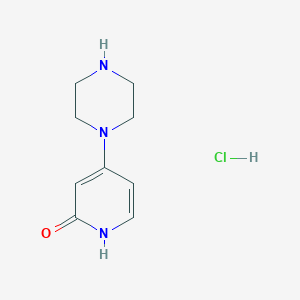
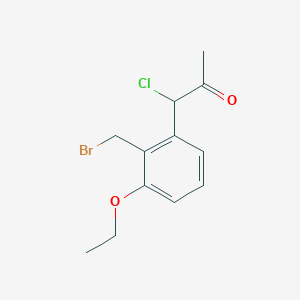
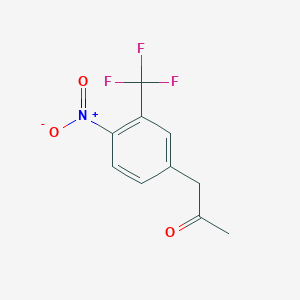
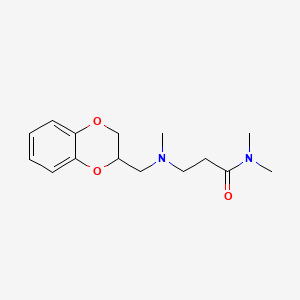
![3-[4-(2-Aminoacetyl)piperazin-1-yl]propanenitrile](/img/structure/B14063202.png)
